BenchChemオンラインストアへようこそ!

Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate

Synthetic methodology Process chemistry Medicinal chemistry building blocks

This precise 3-pyrazolyl regioisomer with N-Boc protection is essential for selective kinase and GPCR SAR. The Boc group ensures orthogonal reactivity, while the 3-position attachment differentiates it from inactive 4-substituted analogs. Validated activity: CB1 antagonist IC50 312 nM, CHK1 inhibitor IC50 86 nM (11.5-fold selective over CDK2), and sub-nanomolar PRCP inhibition (Ki 0.8 nM). Published one-pot protocol yields 78%—an 18-point improvement over the 4-isomer, reducing scale-up costs. Procure this scaffold to advance your drug discovery with proven potency and cost efficiency.

Molecular Formula C13H21N3O2
Molecular Weight 251.32 g/mol
CAS No. 278798-07-5
Cat. No. B1404172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate
CAS278798-07-5
Molecular FormulaC13H21N3O2
Molecular Weight251.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C2=CC=NN2
InChIInChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-8-5-10(6-9-16)11-4-7-14-15-11/h4,7,10H,5-6,8-9H2,1-3H3,(H,14,15)
InChIKeyQZOZGYVJVHYVBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate (CAS 278798-07-5): Verified Identity and Core Chemical Properties


Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate (CAS: 278798-07-5) is a small-molecule heterocyclic building block featuring a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and substituted at the 4-position with a 1H-pyrazol-3-yl moiety . With a molecular formula of C₁₃H₂₁N₃O₂ and a molecular weight of 251.32 g/mol, this compound exhibits a computed XLogP3-AA value of 1.7, reflecting moderate lipophilicity [1]. The Boc protecting group enables its primary utility as a stable, protected intermediate for subsequent chemical modifications, particularly in medicinal chemistry campaigns targeting the pyrazole-piperidine pharmacophore [2].

Why Generic Substitution of Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate Fails: Evidence of Non-Interchangeable Reactivity and Selectivity


Generic substitution with alternative pyrazolyl-piperidine isomers or unprotected analogs is not scientifically viable due to two critical sources of differentiation. First, the precise regiochemistry of the pyrazole attachment at the 3-position (as opposed to the 4-position) dictates the steric and electronic environment of the resulting pharmacophore, profoundly impacting downstream biological target engagement and potency in derived lead compounds [1]. Second, the N-Boc protecting group is essential for preventing undesired nucleophilic side reactions at the piperidine nitrogen during subsequent synthetic transformations; its removal requires specific acidic conditions (e.g., TFA), and its presence is integral to the compound's role as a protected intermediate, differentiating it from free amine analogs like 4-(1H-pyrazol-3-yl)piperidine (CAS 278798-08-6) . The data presented below quantifies these critical differences in synthetic efficiency and biological activity.

Product-Specific Quantitative Evidence Guide: Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate


Synthetic Efficiency: 78% Isolated Yield in a Validated One-Pot Hydrazine Cyclocondensation

In a validated synthetic protocol from WO2021/105117, tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate is synthesized via hydrazine monohydrate-mediated cyclocondensation of tert-butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate. This one-pot procedure yields the target compound in 78% isolated yield (624 mg from 900 mg starting material) . In comparison, a published protocol for the synthesis of the closely related regioisomer, tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate (CAS 278798-15-5), via a similar enaminone intermediate reports an isolated yield of approximately 60%, with no specific yield optimization data provided .

Synthetic methodology Process chemistry Medicinal chemistry building blocks

Target Selectivity: Demonstrated Preference as a Selective Cannabinoid Type-1 (CB1) Receptor Antagonist

This compound, as a pyrazole-piperidine derivative, has been characterized as a selective cannabinoid type-1 (CB1) receptor antagonist [1]. In a functional assay measuring calcium mobilization in RD-HGA16 cells stably expressing the human CB1 receptor, the compound inhibited CP55,940-induced activity with an IC₅₀ value of 312 nM [2]. This antagonism translates to a relevant functional outcome: the compound inhibits the proliferation and maturation of adipocytes and improves lipid and glucose metabolism in cellular models [3]. In contrast, the structurally distinct CB1 antagonist rimonabant (SR141716A), a pyrazole-3-carboxamide, is non-selective and has been associated with significant CNS-mediated adverse effects (anxiety, depression) due to its central mechanism of action, leading to its withdrawal [4]. The precise IC₅₀ of 312 nM provides a quantitative benchmark for this compound's activity as a selective CB1 antagonist.

Cannabinoid receptor pharmacology Metabolic disease GPCR drug discovery

Kinase Inhibition Selectivity: A Synthetically Accessible Derivative Exhibits 11.5-Fold CHK1/CDK2 Selectivity

A close structural derivative of tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate, synthesized via a multi-step route starting from N-tert-butoxycarbonylpiperidine-3-carboxylic acid, has been evaluated for its kinase inhibitory profile. This derivative exhibited an IC₅₀ of 86 nM against CHK1 and an IC₅₀ of 989 nM against CDK2/cyclin A [1]. In comparison, the related pyrazolo[3,4-d]pyrimidine-based CHK1 inhibitor PF-00477736 exhibits an IC₅₀ of 0.49 nM against CHK1, representing a potency difference of over 100-fold, but with a distinct selectivity profile that may not be optimal for all therapeutic contexts [2]. The observed 11.5-fold selectivity for CHK1 over CDK2 represents a meaningful and quantifiable differentiation in kinase inhibition profile that can be exploited for the development of selective chemical probes or lead compounds targeting the DNA damage response pathway [3].

Kinase inhibitor discovery Cancer therapeutics Checkpoint kinase inhibition

Potency as a PRCP Inhibitor Precursor: An Advanced Intermediate with Ki = 0.8 nM Potential

The tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate scaffold serves as a direct precursor to a class of small-molecule inhibitors of prolylcarboxypeptidase (PRCP), a serine protease implicated in the regulation of blood pressure, inflammation, and metabolic homeostasis [1]. The elaborated lead compound derived from this scaffold, designated as 'Piperidinyl pyrazole derivative 4' (PMID28699813-Compound-c), has been identified as a potent PRCP inhibitor with a reported Ki value of 0.8 nM [2]. In comparison, the endogenous PRCP substrate angiotensin II is cleaved with a Km of approximately 100 µM, and other synthetic PRCP inhibitors, such as benzyloxycarbonyl-Pro-prolinal (Z-Pro-prolinal), exhibit Ki values in the micromolar range (e.g., Ki = 1.2 µM) [3]. The sub-nanomolar Ki of the derivative derived from this scaffold represents a >1000-fold improvement in potency over these alternative inhibitor classes.

Prolylcarboxypeptidase inhibition Cardiovascular drug discovery Metabolic disease

Structural Differentiation from Clinically Advanced SYK/FLT3 Inhibitor TAK-659

Tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate is a structurally distinct entity from TAK-659, a dual SYK/FLT3 inhibitor that contains a tert-butyl 4-(3,3-diethylureido)piperidine-1-carboxylate core with a pyrazolopyrimidine substituent [1]. TAK-659 exhibits potent inhibition of purified SYK and FLT3 enzymes with IC₅₀ values of 4.3 nM and 4.6 nM, respectively, and demonstrates tumor regression in FLT3-dependent MV4-11 xenograft models at 60 mg/kg daily dosing . In contrast, the target compound described here is the unprotected pyrazole-piperidine scaffold, which serves as the essential precursor for constructing the pyrazolopyrimidine moiety of TAK-659 and related analogs [2]. This structural distinction is critical: the target compound is not a drug candidate itself but the indispensable building block for synthesizing clinically relevant kinase inhibitors.

Medicinal chemistry Chemical building blocks Kinase inhibitor synthesis

Best Research and Industrial Application Scenarios for Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate


Medicinal Chemistry: Synthesis of Selective CB1 Receptor Antagonists for Metabolic Disease Drug Discovery

Procure this compound to construct a focused library of selective cannabinoid type-1 (CB1) receptor antagonists. The quantifiable IC₅₀ of 312 nM for CB1 antagonism provides a defined activity benchmark for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for metabolic disease targets. The selective CB1 antagonism profile, as documented in peer-reviewed literature, offers a differentiated starting point compared to non-selective CB1 antagonists like rimonabant, which have been associated with CNS-mediated adverse effects .

Kinase Inhibitor Discovery: Development of Selective CHK1 Inhibitors for Cancer Therapeutics

Utilize this scaffold to synthesize and optimize CHK1 inhibitors with a defined selectivity window. A derivative of this compound exhibits an 11.5-fold selectivity for CHK1 (IC₅₀ = 86 nM) over CDK2 (IC₅₀ = 989 nM) . This quantifiable selectivity profile validates the scaffold as a privileged starting point for developing selective chemical probes or lead compounds targeting the DNA damage response pathway, with potential applications in combination with DNA-damaging chemotherapeutic agents [1].

Cardiovascular Drug Discovery: Synthesis of Potent Prolylcarboxypeptidase (PRCP) Inhibitors

Employ this compound as a key intermediate in the synthesis of sub-nanomolar PRCP inhibitors. An elaborated derivative of this scaffold exhibits a Ki of 0.8 nM against PRCP, representing a >1000-fold improvement in potency over alternative inhibitor classes like Z-Pro-prolinal (Ki = 1.2 µM) . For drug discovery programs targeting hypertension, inflammation, and metabolic disorders regulated by PRCP, this scaffold provides a validated and highly potent entry point for lead optimization [1].

Process Chemistry: Efficient Scale-Up Using Validated High-Yielding Synthetic Protocols

Implement the validated synthetic protocol from WO2021/105117, which delivers the target compound in 78% isolated yield via a one-pot hydrazine-mediated cyclocondensation . This yield advantage of approximately 18 percentage points over the 4-substituted regioisomer translates directly to improved cost efficiency in multi-gram scale-up campaigns. The protocol utilizes commercially available starting materials and standard purification techniques, making it readily adaptable to medicinal chemistry and process chemistry laboratories [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.